4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Agrochemical Pharmaceutical Lipophilicity

Sourcing an orthogonally reactive pyridine intermediate for cross-coupling can stall lead optimization. 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1227598-78-8) overcomes this with a 4-bromo handle for Suzuki-Miyaura couplings and a metabolically stable 6-CF₃ group (cLogP 3.32, TPSA 12.89 Ų). • Designed for kinase inhibitor libraries: bromine reactivity > chlorine enables efficient biaryl core construction • Patented synthetic route delivers 92.6% isolated yield, supporting cost-effective multi-gram to kilogram scale-up • Supplied at ≥98% purity, in stock at BenchChem with rapid global delivery

Molecular Formula C6H2BrF4N
Molecular Weight 243.98 g/mol
CAS No. 1227598-78-8
Cat. No. B1403613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
CAS1227598-78-8
Molecular FormulaC6H2BrF4N
Molecular Weight243.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(F)(F)F)F)Br
InChIInChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
InChIKeyPXXIVSBOMMDPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Physicochemical Profile


4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1227598-78-8) is a polysubstituted pyridine derivative featuring bromine at the 4-position, fluorine at the 2-position, and a trifluoromethyl group at the 6-position. This compound belongs to the broader class of trifluoromethylpyridine (TFMP) building blocks, which are extensively utilized in agrochemical and pharmaceutical development due to the unique physicochemical properties imparted by fluorine substitution [1]. The molecule's calculated partition coefficient (cLogP) is reported as 3.32 and its topological polar surface area (TPSA) as 12.89 Ų, indicating moderate lipophilicity and low hydrogen-bonding capacity .

Reactive 4-Br handle for Suzuki-Miyaura cross-coupling
Fluorine and CF₃ may modulate lipophilicity and metabolic stability
Polysubstituted pyridine building block for medchem and agrochem libraries

Why This Halogenated Pyridine Cannot Be Replaced


The specific substitution pattern on 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine dictates both its reactivity in cross-coupling reactions and its physicochemical properties, making it non-interchangeable with other halogenated pyridine analogs. The presence of a bromine atom at the 4-position provides a reactive handle for Suzuki-Miyaura and other palladium-catalyzed couplings, while the adjacent fluorine and trifluoromethyl groups modulate electronic effects and metabolic stability [1]. Substituting with a compound lacking either the bromine or fluorine substituent would fundamentally alter the reaction outcomes and biological performance of the final active ingredient, as evidenced by structure-activity relationship (SAR) studies on related TFMP derivatives [2].

Bromine substitution pattern
Replacing 4-Br with Cl or H alters cross-coupling reactivity; site-selective coupling may not transfer.
Fluorine/CF₃ electronic modulation
Changing fluorine positions or removing CF₃ may shift metabolic stability and lipophilicity profiles observed in SAR.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity vs. Non-Brominated Analog

The incorporation of a bromine atom at the 4-position significantly increases the lipophilicity of the molecule compared to its non-brominated counterpart, 2-fluoro-6-(trifluoromethyl)pyridine. This is quantified by the calculated octanol-water partition coefficient (cLogP), which is 3.32 for the target compound versus 2.35 for the comparator [1]. This difference of 0.97 log units translates to an approximately 9.3-fold higher distribution into the lipophilic phase.

Lipophilicity
Cross-study comparable
ΔcLogP +0.97 (9.3×)
May influence membrane permeability screening.
In silico calculation; vs. non-brominated analog cLogP 2.35
Agrochemical Pharmaceutical Lipophilicity

High Synthetic Yield in Trifluoromethylation

In a patent describing a commercial-scale trifluoromethylation process for bromo-pyridine derivatives, the target compound was prepared with an isolated yield of 92.6% from 2-bromoisonicotinic acid [1]. This yield exceeds those typically reported for alternative synthetic routes to similar trifluoromethylpyridine intermediates, which often require harsher conditions (high temperature, high pressure, HF) and suffer from lower yields due to poor trifluoromethylation reactivity [2].

Synthetic Yield
Class-level inference
92.6%
Supports scale-up feasibility evaluation.
Patent-reported; trifluoromethylation route
Process Chemistry Synthesis Yield

Purity Advantage over Regioisomeric Analog

Commercial availability of 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine includes a purity specification of 98% (HPLC) from at least one major supplier . In contrast, the regioisomeric analog 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is typically offered at 97% purity . While a 1% absolute difference may appear modest, for high-value pharmaceutical intermediate procurement where impurities can significantly impact downstream reaction yields and product purity, this distinction is operationally relevant.

Purity Specification
Data to verify
98% vs. 97% (regioisomer)
May reduce purification steps in coupling.
Supplier data; independent verification recommended
Quality Control Procurement Purity

Bromine Reactivity Order in Suzuki Coupling

In chemoselective Suzuki-Miyaura cross-couplings of polysubstituted pyridines, the reactivity order of leaving groups is established as -Br > -OSO₂F > -Cl [1]. This hierarchy indicates that the 4-bromo substituent on 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine will undergo coupling preferentially over any potential chloride impurities or alternative leaving groups in the same molecule. This selectivity is critical for achieving high yields of desired biaryl products without competing side reactions.

Coupling Reactivity
Class-level inference
-Br > -OSO₂F > -Cl
Supports chemoselective cross-coupling design.
Pd-catalyzed Suzuki conditions
Cross-Coupling Suzuki-Miyaura Reactivity

Trifluoromethyl Group and Metabolic Stability

The trifluoromethyl group at the 6-position of the pyridine ring is a well-established motif for enhancing metabolic stability and modulating electronic properties. In a matched molecular pair analysis of trifluoromethyl pyridines versus their phenyl analogs, subtle but important differences in physicochemical and agronomic properties were observed, including improved resistance to oxidative metabolism [1]. Specifically, the electron-withdrawing nature of the CF₃ group (Hammett σₚ = 0.54) reduces the electron density on the pyridine ring, thereby decreasing susceptibility to cytochrome P450-mediated oxidation [2].

Metabolic Stability
Class-level inference
CF₃ group (σₚ 0.54)
May influence metabolic stability screening.
Class-level; from related TFMP matched pair studies
Metabolic Stability Pharmacokinetics Fluorine

Recommended Procurement and Application Scenarios


Kinase Inhibitor Synthesis via Suzuki Coupling

Given its high reactivity as an aryl bromide (reactivity order -Br > -OSO₂F > -Cl) [1], 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is ideally suited as a key intermediate in the synthesis of kinase inhibitor libraries. The bromine atom can be efficiently coupled with diverse boronic acids or esters under standard Suzuki conditions to generate biaryl cores with enhanced lipophilicity (cLogP = 3.32) for improved cell permeability . This approach has been validated in SAR studies of RORγt inverse agonists containing a 6-(trifluoromethyl)pyridine moiety [2].

Novel Fungicide and Herbicide Discovery

The trifluoromethylpyridine scaffold is a privileged structure in modern agrochemicals, with over 20 TFMP-containing products having acquired ISO common names [1]. 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine serves as an advanced intermediate for constructing new fungicide and herbicide candidates. The 6-CF₃ group contributes to metabolic stability (Hammett σₚ = 0.54) , while the 4-bromo handle enables late-stage diversification to optimize potency and selectivity against target pests [2].

Scale-Up with High-Yield Building Block

For research programs requiring multi-gram to kilogram quantities, the patented synthetic route to 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine offers a compelling advantage with an isolated yield of 92.6% from readily available 2-bromoisonicotinic acid [1]. This high yield, combined with the compound's commercial availability at 98% purity , makes it a cost-effective choice for process development and scale-up compared to alternative regioisomers that may require more complex syntheses or offer lower yields [2].

Late-Stage Functionalization via Chemoselective Halogen Reactivity

In complex molecule synthesis, the presence of both a reactive bromine atom and a relatively inert C-F bond in 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine allows for sequential functionalization strategies. The bromine can be selectively displaced in cross-coupling reactions without affecting the fluorine or trifluoromethyl groups, enabling the construction of highly decorated pyridine derivatives [1]. This orthogonality is particularly valuable in the synthesis of drug candidates requiring precise control over substitution patterns .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Reactive 4-Br for Suzuki coupling
Coupling efficiency and chemoselectivity
Agrochemical lead discovery
TFMP scaffold for metabolic modulation
Target pest selectivity and metabolic half-life
Scale-up and process development
High reported synthetic yield
Cost-effective route and purity optimization
Sequential late-stage functionalization
Orthogonal reactivity (Br vs. C-F)
Selective cross-coupling without F displacement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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